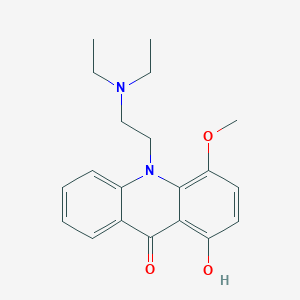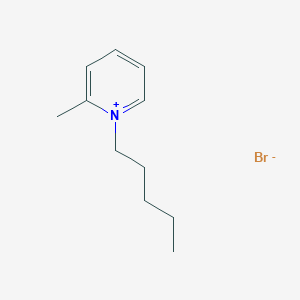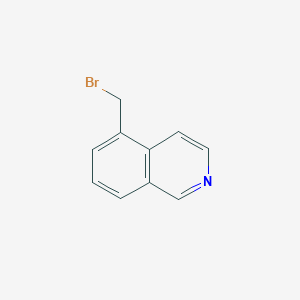
Tbzpyp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tbzpyp is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively in various fields of research. In
Aplicaciones Científicas De Investigación
Tbzpyp has been widely used in scientific research for various applications. One of the primary applications of this compound is in the field of organic electronics. Tbzpyp has been used as a dopant in organic semiconductors, which has led to the development of high-performance organic electronic devices.
Another application of Tbzpyp is in the field of photovoltaics. This compound has been used as a sensitizer in dye-sensitized solar cells, which has led to the development of efficient and low-cost solar cells.
Tbzpyp has also been used in the field of catalysis. This compound has been used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.
Mecanismo De Acción
The mechanism of action of Tbzpyp is not fully understood. However, it is believed that this compound interacts with the electronic structure of the materials it is incorporated into. This interaction leads to changes in the electronic properties of the material, which can result in improved performance in various applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Tbzpyp. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Tbzpyp is its stability and purity. This compound is highly stable and does not degrade over time, which makes it ideal for long-term experiments. Additionally, the synthesis method produces a highly pure compound, which reduces the risk of impurities affecting the results of experiments.
One of the limitations of Tbzpyp is its limited solubility in common solvents. This can make it difficult to incorporate this compound into certain materials or to study its properties in solution.
Direcciones Futuras
There are several future directions for research on Tbzpyp. One area of research could focus on improving the solubility of this compound in common solvents. This would make it easier to incorporate this compound into various materials and study its properties in solution.
Another area of research could focus on developing new applications for Tbzpyp. This compound has already shown promise in organic electronics, photovoltaics, and catalysis, but there may be other applications that have not yet been explored.
Finally, future research could focus on understanding the mechanism of action of Tbzpyp in more detail. This would provide insights into how this compound interacts with other materials and could lead to the development of new and improved applications.
Conclusion:
Tbzpyp is a unique and versatile chemical compound that has been widely used in scientific research. This compound has shown promise in various fields, including organic electronics, photovoltaics, and catalysis. While there is still much to learn about the mechanism of action and potential applications of Tbzpyp, this compound has already made significant contributions to the advancement of scientific knowledge and technology.
Métodos De Síntesis
Tbzpyp is synthesized using a specific method that involves the reaction of 2,4,6-trimethylbenzoyl chloride and pyridine. The reaction produces a yellow crystalline compound that is highly pure and stable. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Propiedades
Número CAS |
145763-36-6 |
|---|---|
Nombre del producto |
Tbzpyp |
Fórmula molecular |
C68H54N8+4 |
Peso molecular |
983.2 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H53N8/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51/h1-44H,45-48H2,(H,69,70,71,72)/q+3/p+1 |
Clave InChI |
LYCJIWBODJJPNG-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4 |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4 |
Sinónimos |
meso-tetrakis(1-benzylpyridinium-4-yl)porphyrin TBzPyP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)






![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)